

Application Notes and Protocols for Nota-P2-RM26 Uptake Assays

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Compound of Interest

Compound Name: Nota-P2-RM26

Cat. No.: B15602829

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Introduction

Nota-P2-RM26 is a potent and specific antagonist for the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor overexpressed in a variety of cancers, including prostate and breast cancer. This characteristic makes GRPR a prime target for diagnostic imaging and targeted radionuclide therapy. **Nota-P2-RM26**, when chelated with radionuclides such as Gallium-68 (^{68}Ga) or Indium-111 (^{111}In), serves as a valuable tool for visualizing GRPR-expressing tumors. Accurate and reproducible in vitro uptake assays are crucial for the preclinical evaluation of such radiopharmaceuticals. These application notes provide detailed protocols for selecting appropriate cell lines and performing **Nota-P2-RM26** uptake assays.

Suitable Cell Lines for Nota-P2-RM26 Uptake Assays

The selection of appropriate cell lines is critical for studying the uptake and binding characteristics of **Nota-P2-RM26**. A panel of cell lines with varying levels of GRPR expression is recommended to establish the specificity of the uptake.

GRPR-Positive Cell Lines:

- **PC-3 (Prostate Cancer):** This is the most commonly used cell line for in vitro and in vivo studies of GRPR antagonists. It exhibits high levels of GRPR expression.

- VCaP (Prostate Cancer): Another prostate cancer cell line that expresses GRPR and can be used for uptake studies.
- T47D and MCF7 (Breast Cancer): These breast cancer cell lines are known to have high GRPR expression.[1]
- PEO4 (Ovarian Cancer): This cell line has been shown to have high GRPR expression.[2]
- H69 (Small Cell Lung Cancer): A well-characterized SCLC cell line with high GRPR expression.[2]
- HT29 and Caco-2 (Colon Cancer): These colon cancer cell lines express GRPR.[2]
- MDA-MB-453 and MDA-MB-231 (Breast Cancer): These cell lines also express GRPR, with MDA-MB-453 showing higher expression levels than MDA-MB-231.[3]

GRPR-Negative/Low-Expression Cell Lines (for use as negative controls):

- PANC-1 (Pancreatic Cancer): This cell line exhibits very low levels of GRPR expression.[2]
- HCT116 (Colon Cancer): Shows no detectable GRPR expression.[2]
- DU-145 (Prostate Cancer): This prostate cancer cell line is considered GRPR-negative and can be used to demonstrate specificity.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for **Nota-P2-RM26** and related compounds in various cell lines. This data is essential for comparing the binding affinity and uptake of the radioligand.

Compound	Cell Line	IC50 (nM)	Reference
natIn-NOTA-P2-RM26	PC-3	2.6 ± 0.1	[5]
natGa-NOTA-P2-RM26	PC-3	0.91 ± 0.19	

Compound	Cell Line	Kd (pM)	Reference
111In-NOTA-P2-RM26	PC-3	23 ± 13	

Radioligand	Cell Line	Uptake (%ID/g or % added activity)	Time Point	Reference
68Ga-AMBA (agonist)	VCaP	6.7 ± 1.4 %ID/g	20-30 min	[6]
68Ga-AMBA (agonist)	PC-3	9.2 ± 1.1 %ID/g	20-30 min	[6]
111In-DOTAGA-PEG2-RM26 (antagonist)	PC-3	8.3 ± 0.2% of added activity	1 h	
111In-DOTAGA-PEG2-RM26 (antagonist)	PC-3	21.8 ± 0.7% of added activity	24 h	
111In-AU-RM26-M1 (antagonist)	PC-3	7.0 ± 0.7 %IA/g	1 h	[4]
177Lu-AMBA (agonist)	T47D	~10% of added dose	[1]	

Experimental Protocols

Protocol 1: Cell Culture

- Cell Lines: Culture GRPR-positive (e.g., PC-3) and GRPR-negative (e.g., DU-145) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Passage cells every 2-3 days to maintain exponential growth.

Protocol 2: Radioligand Uptake Assay (Adherent Cells)

This protocol is designed to quantify the cellular uptake of radiolabeled **Nota-P2-RM26**.

Materials:

- GRPR-positive and -negative cells
- 24-well plates
- Radiolabeled **Nota-P2-RM26** (e.g., ^{68}Ga -**Nota-P2-RM26**)
- Binding buffer (e.g., HBSS with 1% BSA)
- Unlabeled **Nota-P2-RM26** for blocking
- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., 0.1 M NaOH)
- Gamma counter

Procedure:

- Cell Seeding: Seed 1×10^5 to 5×10^5 cells per well in a 24-well plate and allow them to attach overnight.
- Preparation: On the day of the experiment, wash the cells twice with PBS.
- Blocking (for non-specific binding): To determine non-specific binding, add a 100-fold molar excess of unlabeled **Nota-P2-RM26** to a subset of wells and incubate for 10 minutes at room temperature.
- Incubation: Add the radiolabeled **Nota-P2-RM26** (e.g., 1 nM final concentration) to all wells.
- Time Points: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

- **Termination:** To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
- **Cell Lysis:** Add lysis buffer to each well and incubate for at least 10 minutes to ensure complete cell lysis.
- **Quantification:** Collect the lysate from each well and measure the radioactivity using a gamma counter.
- **Data Analysis:** Calculate the percentage of added radioactivity taken up by the cells. Specific uptake is determined by subtracting the non-specific binding (from the blocked wells) from the total binding.

Protocol 3: Internalization Assay

This assay differentiates between membrane-bound and internalized radioligand.

Materials:

- Same as Protocol 2
- Acid wash buffer (e.g., 0.2 M glycine in saline, pH 2.5)

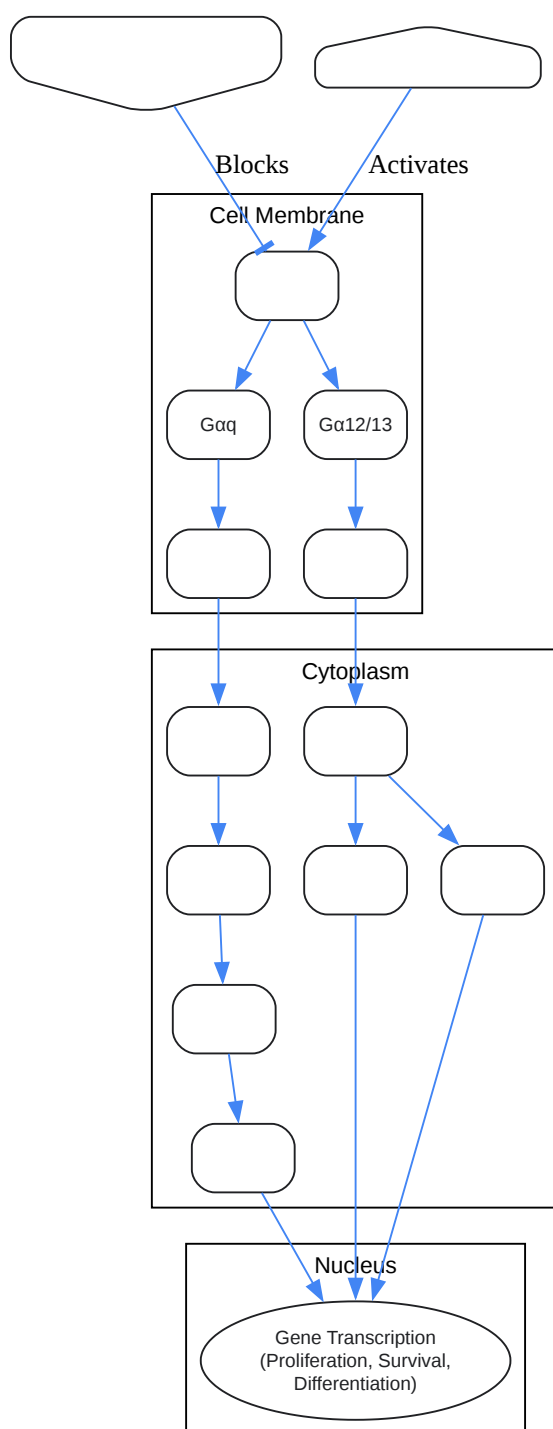
Procedure:

- Follow steps 1-5 of the Radioligand Uptake Assay protocol.
- **Termination and Surface Ligand Removal:** After incubation, place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. To remove the surface-bound radioligand, add acid wash buffer to each well and incubate for 5-10 minutes on ice.
- **Collection of Fractions:**
 - **Membrane-Bound Fraction:** Collect the supernatant (acid wash buffer), which contains the membrane-bound radioligand.
 - **Internalized Fraction:** Wash the cells again with PBS. Then, lyse the cells with lysis buffer to release the internalized radioligand.

- Quantification: Measure the radioactivity in both the membrane-bound and internalized fractions using a gamma counter.
- Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (membrane-bound + internalized).

Visualizations

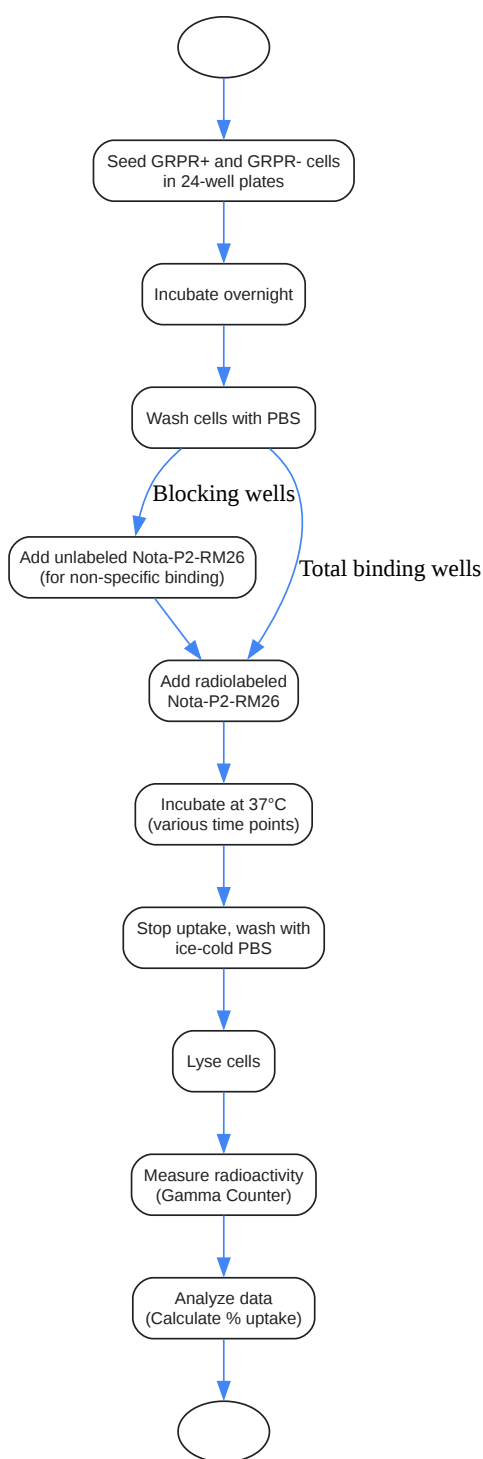
GRPR Signaling Pathway



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Caption: GRPR signaling upon agonist binding.

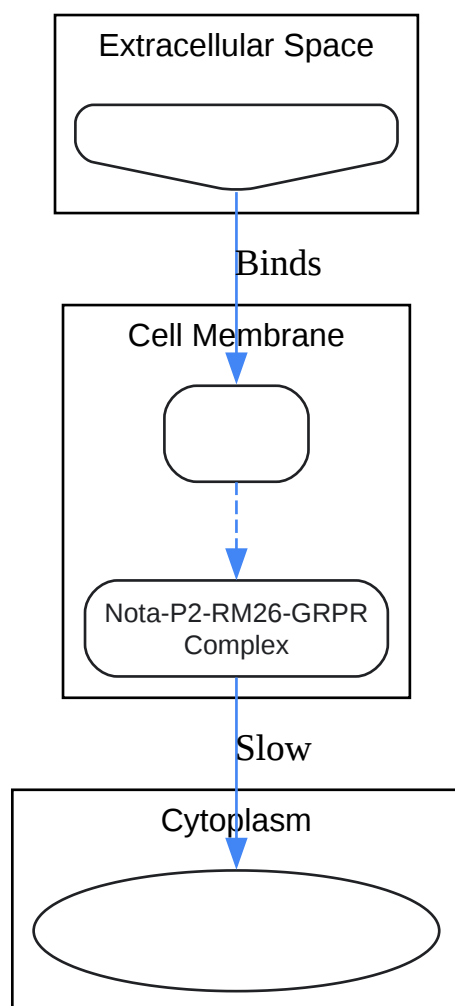
Experimental Workflow for Nota-P2-RM26 Uptake Assay



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Caption: Workflow for a radioligand uptake assay.

Internalization of GRPR Antagonist



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Caption: Slow internalization of GRPR antagonists.

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References

- 1. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]

- 2. Increased gastrin-releasing peptide (GRP) receptor expression in tumour cells confers sensitivity to [Arg6,D-Trp7,9,NmePhe8]-substance P (6–11)-induced growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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